N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or acid under acidic conditions.
Coupling Reaction: The benzoxazole derivative is then coupled with 2-(2,4-dimethylphenoxy)acetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzoxazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of benzoxazole derivatives with biological targets. It may serve as a probe in biochemical assays to understand enzyme-substrate interactions.
Medicine
Medicinally, compounds containing benzoxazole rings are known for their antimicrobial, anti-inflammatory, and anticancer properties . This specific compound could be investigated for similar therapeutic potentials.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of benzoxazole derivatives.
Mechanism of Action
The mechanism by which N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets could include enzymes like DNA gyrase or topoisomerase, which are crucial for bacterial DNA replication.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure that serves as the core for many derivatives.
2-(2,4-Dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide: Another complex derivative with similar structural features.
Uniqueness
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is unique due to the specific combination of functional groups and the presence of both benzoxazole and phenyl rings. This combination provides distinct chemical properties and potential biological activities that are not found in simpler analogs.
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-14-4-8-21(16(3)10-14)29-13-23(28)26-19-12-17(6-7-18(19)25)24-27-20-11-15(2)5-9-22(20)30-24/h4-12H,13H2,1-3H3,(H,26,28) |
InChI Key |
JLHNUVMDAOBJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.